4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring, as well as a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a morpholine ring
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-[6-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H23N3O/c1-12-13(14-4-3-7-17(14)2)5-6-15(16-12)18-8-10-19-11-9-18/h5-6,14H,3-4,7-11H2,1-2H3 |
InChI Key |
RRSZUXVQZFJHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.